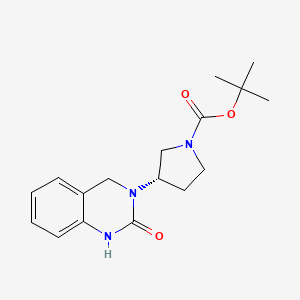
tert-ブチル (3S)-(2-オキソ-1,2,3,4-テトラヒドロキナゾリン-3-イル)ピロリジン-1-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound known for its significant applications in the fields of chemistry, biology, and pharmacology. It features a pyrrolidine ring fused with a quinazoline derivative, linked via a tert-butyl ester group, indicating its potential in various biochemical and medicinal contexts.
科学的研究の応用
This compound serves a wide range of applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Functions as a probe in studying enzyme activities and biological pathways.
Medicine: Explored for its potential therapeutic properties, especially in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with commercially available starting materials like 1,2,3,4-tetrahydroquinazoline and pyrrolidine derivatives.
Key Steps:
Quinazoline Formation: This involves cyclization reactions where an appropriate precursor undergoes a cyclization to form the tetrahydroquinazoline core.
Pyrrolidine Introduction: Attachment of the pyrrolidine ring through amination or other coupling reactions.
tert-Butyl Ester Formation: The final step often involves esterification with tert-butanol under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced via batch or continuous flow methods, ensuring high yield and purity. Conditions such as temperature, solvent, and pH are optimized to facilitate efficient reactions.
化学反応の分析
Types of Reactions:
Oxidation: It can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the quinazoline ring, changing its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrrolidine ring or the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (Pd/C).
Substitution: Halogenating agents or strong nucleophiles like alkoxides.
Major Products Formed:
Hydroxylated derivatives: From oxidation.
Amine derivatives: From reduction and substitution.
作用機序
Mechanism: The compound interacts with various molecular targets, often through binding to enzyme active sites or receptors, influencing biochemical pathways. Molecular Targets: Enzymes, receptors, and other protein targets. Pathways: Can modulate pathways involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)pyrrolidine-1-carboxylate
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate
Uniqueness: The positional differences in the quinazoline ring or pyrrolidine moiety can significantly alter the compound's reactivity and biological activity, making tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate unique in its specific interactions and applications.
特性
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWXGQZHAFTIX-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














